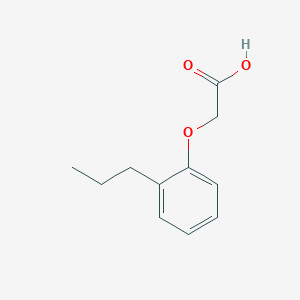

![molecular formula C18H16N6O2 B2366819 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034281-33-7](/img/structure/B2366819.png)

3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Benzimidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of benzimidazole compounds often involves the condensation of primary amines . In one study, a piperazine unit was inserted in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties, which led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .

Molecular Structure Analysis

The benzimidazole moiety in the compound is a five-membered heterocyclic ring that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Benzimidazole compounds have been found to have a variety of biological activities. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound indicate a melting point of 54.0 to 58.0 °C, a boiling point of 116-120 °C (Press: 0.35 Torr), and a density of 1.11±0.1 g/cm3 (Predicted) .

Applications De Recherche Scientifique

Antitumor and Anticancer Properties

The compound’s unique structure makes it a promising candidate for cancer research. Researchers have explored its potential as an antitumor agent, evaluating its activity against different cancer cell lines. Notably, it has shown inhibitory effects on specific kinases, making it relevant for targeted therapies .

Antibacterial and Antimicrobial Activities

Imidazole-containing compounds often exhibit antibacterial properties. This compound, too, falls into that category. Its derivatives have demonstrated antibacterial, antimycobacterial, and antifungal activities. These properties make it valuable in combating infectious diseases .

Anti-Inflammatory Effects

Imidazole-based molecules can modulate inflammatory responses. While specific studies on this compound are limited, its structural features suggest potential anti-inflammatory effects. Further research could uncover its precise mechanisms .

Antiviral Potential

Certain imidazole derivatives, including commercially available drugs, exhibit antiviral activity. Although direct evidence for this compound is scarce, its structural resemblance to known antiviral agents warrants investigation .

Ulcer Treatment

Imidazole-containing drugs, such as omeprazole and pantoprazole, are widely used for treating ulcers. While not directly studied, this compound’s structural similarity suggests a possible role in ulcer management .

Antiprotozoal and Antiparasitic Applications

Imidazole derivatives have been effective against protozoal infections. Although specific data on this compound are lacking, its potential as an antiprotozoal agent merits exploration .

Drug Development and Synthesis

Imidazole serves as a crucial synthon in drug development. Researchers have synthesized various imidazole-based compounds, and this one could contribute to novel drug discovery .

Mécanisme D'action

Target of Action

Compounds containing theimidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation , while others have been found to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .

Biochemical Pathways

For example, some imidazole derivatives have been found to inhibit the B cell receptor (BCR) signaling pathway , which is closely related to the occurrence and development of hematological malignancies .

Result of Action

Some imidazole derivatives have been found to exhibit significant cytotoxicity against various human cancer cell lines .

Propriétés

IUPAC Name |

3-[1-[2-(benzimidazol-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c19-9-15-18(21-7-6-20-15)26-13-5-8-23(10-13)17(25)11-24-12-22-14-3-1-2-4-16(14)24/h1-4,6-7,12-13H,5,8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJIYMABDMIPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

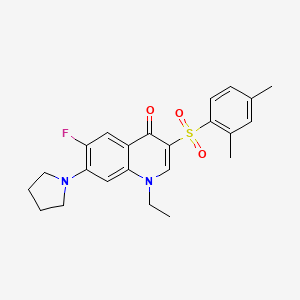

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

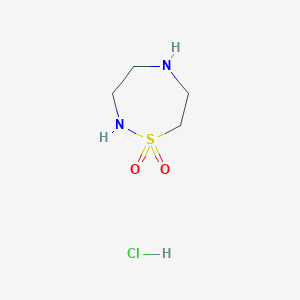

![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)

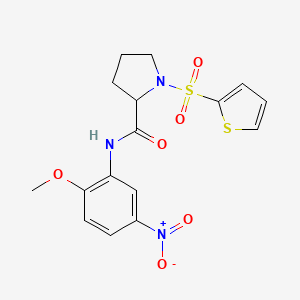

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)